molecular formula C12H24NO2P B14498366 4-(1,3,2-Dioxaphosphinan-2-yl)-2,2,6,6-tetramethylpiperidine CAS No. 63941-44-6

4-(1,3,2-Dioxaphosphinan-2-yl)-2,2,6,6-tetramethylpiperidine

Cat. No.: B14498366
CAS No.: 63941-44-6
M. Wt: 245.30 g/mol
InChI Key: HQBYHCXYEVBRIM-UHFFFAOYSA-N
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Description

4-(1,3,2-Dioxaphosphinan-2-yl)-2,2,6,6-tetramethylpiperidine is a compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a 1,3,2-dioxaphosphinan ring attached to a tetramethylpiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3,2-dioxaphosphinan-2-yl)-2,2,6,6-tetramethylpiperidine typically involves the reaction of tetramethylpiperidine with a suitable phosphorus-containing reagent. One common method involves the use of phosphorus trichloride (PCl3) and an alcohol to form the dioxaphosphinan ring. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of a solvent like dichloromethane or toluene. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, ensures high yield and purity of the final product. Additionally, purification techniques like distillation, crystallization, or chromatography may be employed to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions

4-(1,3,2-Dioxaphosphinan-2-yl)-2,2,6,6-tetramethylpiperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can lead to the formation of various phosphoramidates or phosphorothioates.

Scientific Research Applications

4-(1,3,2-Dioxaphosphinan-2-yl)-2,2,6,6-tetramethylpiperidine has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis. The compound’s ability to form stable complexes with transition metals makes it valuable in catalytic processes.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the compound’s potential as a drug candidate for various therapeutic applications.

    Industry: It is used as an additive in flame retardants, plasticizers, and stabilizers for polymers.

Mechanism of Action

The mechanism of action of 4-(1,3,2-dioxaphosphinan-2-yl)-2,2,6,6-tetramethylpiperidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. Additionally, the compound’s derivatives may interact with biological macromolecules, such as enzymes or receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-(1,3,2-Dioxaphospholan-2-yl)azepan-2-one: Similar in structure but with a different ring system.

    4-Methyl-1,3,2-dioxaphosphinan-2-yl derivatives: Compounds with similar phosphorus-containing rings but different substituents.

Uniqueness

4-(1,3,2-Dioxaphosphinan-2-yl)-2,2,6,6-tetramethylpiperidine is unique due to its combination of a dioxaphosphinan ring and a tetramethylpiperidine moiety. This unique structure imparts specific chemical and physical properties, making it valuable in various applications. Its ability to form stable complexes with metals and its potential biological activities set it apart from other similar compounds .

Properties

CAS No.

63941-44-6

Molecular Formula

C12H24NO2P

Molecular Weight

245.30 g/mol

IUPAC Name

4-(1,3,2-dioxaphosphinan-2-yl)-2,2,6,6-tetramethylpiperidine

InChI

InChI=1S/C12H24NO2P/c1-11(2)8-10(9-12(3,4)13-11)16-14-6-5-7-15-16/h10,13H,5-9H2,1-4H3

InChI Key

HQBYHCXYEVBRIM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1)(C)C)P2OCCCO2)C

Origin of Product

United States

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